3,4-Dimethyl-4-heptanol

Description

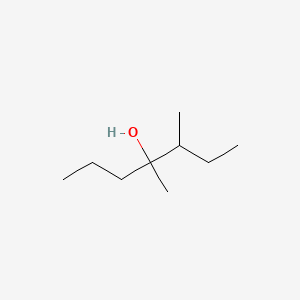

Structure

2D Structure

3D Structure

Properties

CAS No. |

5406-10-0 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

3,4-dimethylheptan-4-ol |

InChI |

InChI=1S/C9H20O/c1-5-7-9(4,10)8(3)6-2/h8,10H,5-7H2,1-4H3 |

InChI Key |

WCSZCJDKUMYJMA-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C(C)CC)O |

Canonical SMILES |

CCCC(C)(C(C)CC)O |

Other CAS No. |

5406-10-0 |

Origin of Product |

United States |

Contextualization of Branched Alcohols As Complex Synthetic Targets and Intermediates

Branched alcohols, particularly tertiary alcohols like 3,4-Dimethyl-4-heptanol, present considerable challenges and opportunities in organic synthesis. nih.govnumberanalytics.com Their synthesis is often more complex than that of their linear counterparts due to the steric hindrance around the hydroxyl-bearing carbon. nih.gov This steric congestion can impede the approach of reagents, necessitating carefully chosen synthetic strategies to achieve desired transformations. nih.gov

Despite these synthetic hurdles, branched alcohols are valuable intermediates in the creation of more complex molecules. numberanalytics.com They serve as precursors to a wide array of functional groups and are integral building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. solubilityofthings.com The ability of alcohols to act as both nucleophiles and electrophiles further enhances their synthetic utility. solubilityofthings.com

The demand for branched alcohols is on the rise, driven by their use in various industrial applications, including as solvents and in the production of plasticizers and fuel additives. dataintelo.com This growing demand underscores the importance of developing efficient and selective methods for their synthesis.

Significance of Stereoisomerism in Alkyl Alcohol Chemistry

Stereoisomerism plays a critical role in the chemistry of alkyl alcohols, profoundly influencing their physical, chemical, and biological properties. The spatial arrangement of atoms can lead to significant differences in how a molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. nih.gov

For a molecule like 3,4-Dimethyl-4-heptanol, which contains two chiral centers at the C3 and C4 positions, four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereochemistry of these isomers can dictate their biological activity, as seen in related compounds where different stereoisomers exhibit varying levels of effectiveness as insect pheromones.

The synthesis of a single, desired stereoisomer of a chiral alcohol, known as enantioselective synthesis, is a major focus in modern organic chemistry. researchgate.net Achieving high levels of stereoselectivity is crucial for the development of new drugs and other biologically active compounds, where often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful. nih.gov

Overview of Contemporary Research Trajectories for 3,4 Dimethyl 4 Heptanol

Historical and Foundational Synthetic Routes

The synthesis of tertiary alcohols such as this compound has historically relied on robust and well-established organometallic reactions and reduction methods. These foundational routes, while effective, often lack stereochemical control, a challenge that has driven the evolution of more sophisticated synthetic strategies.

Grignard Reaction Approaches and Their Evolution

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the synthesis of alcohols. nih.gov The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic and direct route to tertiary alcohols. organic-chemistry.orglibretexts.org In the context of this compound, this would traditionally involve the reaction of a propylmagnesium halide with 3-methyl-4-heptanone or an ethylmagnesium halide with 3,4-dimethyl-3-heptanone.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. organic-chemistry.org This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. libretexts.org While fundamentally effective for constructing the carbon skeleton, the traditional Grignard reaction provides a racemic mixture of enantiomers when a chiral center is formed, as is the case with this compound.

The evolution of Grignard reactions has been driven by the need for greater control and efficiency. Early developments focused on optimizing reaction conditions to minimize side reactions, such as enolization and reduction, which can occur with sterically hindered ketones. organic-chemistry.org More recent advancements have centered on the development of catalytic and asymmetric versions of the Grignard reaction. The use of chiral ligands in conjunction with the Grignard reagent can induce enantioselectivity, offering a pathway to specific stereoisomers of tertiary alcohols. researchgate.net This represents a significant leap from the original stoichiometric and non-selective approaches.

Catalytic Reduction Strategies for Alcohol Synthesis

Catalytic reduction of ketones is another fundamental method for the synthesis of alcohols. While the direct reduction of a ketone typically yields a secondary alcohol, this strategy is relevant in multi-step syntheses. For instance, a precursor ketone could be synthesized and then reduced. The most common method for the reduction of aldehydes and ketones to alcohols is catalytic hydrogenation, which involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). libretexts.orgmasterorganicchemistry.com This process is effectively an addition of hydrogen across the carbonyl double bond. libretexts.org

However, it is important to note that catalytic hydrogenation of simple ketones produces secondary alcohols, and tertiary alcohols cannot be directly formed through this method. libretexts.org To synthesize a tertiary alcohol like this compound, one would first need to construct the required carbon framework, for example, through a Grignard reaction to form the tertiary alcohol, which is then followed by other transformations if needed.

The evolution in catalytic reduction has been marked by the development of more selective and milder reducing agents. organic-chemistry.org Furthermore, the advent of asymmetric catalytic reduction has been a major breakthrough. google.com Chiral catalysts, often transition metal complexes with chiral ligands, can stereoselectively reduce prochiral ketones to yield enantiomerically enriched secondary alcohols. organic-chemistry.org While not a direct route to tertiary alcohols, these advanced reduction methods are crucial in synthetic pathways that may involve chiral secondary alcohol intermediates.

Advanced Stereoselective Synthesis of this compound and its Stereoisomers

The presence of a stereocenter at the C4 position, and potentially at the C3 position, in this compound necessitates the use of advanced stereoselective synthetic methods to obtain specific stereoisomers. These methods are critical for applications where the biological activity or material properties are dependent on the precise three-dimensional arrangement of atoms.

Principles of Enantioselective and Diastereoselective Synthesis

The synthesis of a single, desired stereoisomer from a prochiral or racemic starting material is the primary goal of stereoselective synthesis. This is broadly categorized into enantioselective and diastereoselective synthesis.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. diva-portal.org This is often achieved through the use of a chiral catalyst, reagent, or auxiliary that interacts with the substrate to create a diastereomeric transition state, thereby lowering the activation energy for the formation of one enantiomer. diva-portal.orgd-nb.info Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another strategy to obtain enantiomerically enriched compounds. d-nb.info

Diastereoselective synthesis , on the other hand, aims to control the formation of diastereomers. This is particularly relevant when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter can influence the stereochemical outcome at the new center, a phenomenon known as substrate-controlled diastereoselectivity. Alternatively, a chiral reagent or catalyst can be used to override the influence of the existing stereocenter, which is termed reagent-controlled diastereoselectivity. chinesechemsoc.org

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methods for the synthesis of chiral tertiary alcohols has been a significant area of research. nih.govrug.nl These approaches offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One of the most powerful strategies is the catalytic asymmetric addition of organometallic reagents to ketones . nih.govrug.nl This is an extension of the classic Grignard reaction, where a chiral ligand is used to modulate the stereochemical outcome. Various organometallic reagents, including those based on zinc, aluminum, magnesium, and lithium, have been employed in these reactions. rug.nl The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Another important approach is the catalytic asymmetric cyanosilylation of ketones . This reaction introduces a cyanide group, which can be further transformed into other functional groups, providing a versatile route to chiral tertiary alcohols with vicinal stereocenters. chinesechemsoc.org

The following table provides a summary of different catalytic asymmetric approaches for the synthesis of chiral tertiary alcohols:

| Catalytic Approach | Description | Key Features |

|---|---|---|

| Asymmetric Addition of Organometallic Reagents | The addition of organometallic reagents (e.g., organozinc, organoaluminum, Grignard reagents) to ketones in the presence of a chiral catalyst. nih.govrug.nl | Direct formation of chiral tertiary alcohols. Requires careful selection of metal, ligand, and reaction conditions for high enantioselectivity. rug.nl |

| Asymmetric Cyanosilylation | The addition of a cyano group and a silyl (B83357) group across the carbonyl bond of a ketone, catalyzed by a chiral complex. chinesechemsoc.org | The resulting cyanohydrin can be converted to various other functional groups, offering synthetic versatility. chinesechemsoc.org |

| Asymmetric Alkynylation | The addition of an alkyne group to a ketone using a chiral catalyst, leading to the formation of chiral propargyl alcohols. | The alkyne moiety in the product provides a handle for further synthetic transformations. |

Biocatalytic and Multi-Enzymatic Syntheses of Chiral Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. bohrium.com Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions. nih.gov

For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly important. These enzymes can catalyze the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols with high enantiomeric excess. nih.gov While direct enzymatic synthesis of tertiary alcohols is more challenging, biocatalytic methods can be employed in multi-step syntheses. For instance, a chiral secondary alcohol produced by an ADH could serve as a precursor for the synthesis of a more complex chiral molecule.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are also gaining attention for their ability to catalyze the formation of chiral tertiary alcohols through the asymmetric carboligation of ketones. nih.gov

The following table summarizes the key aspects of biocatalytic and multi-enzymatic synthesis of chiral alcohols:

| Biocatalytic Method | Description | Advantages |

|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Enzymes that catalyze the stereoselective reduction of ketones to chiral secondary alcohols. nih.gov | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov |

| Lipases | Enzymes often used for the kinetic resolution of racemic alcohols via enantioselective acylation. pnas.org | Broad substrate scope and high stability in organic solvents. pnas.org |

| Multi-Enzymatic Cascades | The use of multiple enzymes in a single reaction vessel to perform a series of transformations. nih.govrsc.org | Increased efficiency, reduced waste from intermediate workups, and the ability to construct complex molecules in a single pot. nih.gov |

| Thiamine Diphosphate (ThDP)-Dependent Enzymes | Enzymes capable of forming chiral tertiary alcohols through asymmetric carboligation of ketones. nih.gov | Access to a wide range of products due to varied substrate combinations and high enantioselectivity. nih.gov |

Chiral Auxiliary and Chiral Pool Strategies in Heptanol (B41253) Synthesis

The synthesis of enantiomerically pure or enriched chiral alcohols often relies on the use of chiral auxiliaries or the utilization of readily available chiral starting materials from nature's "chiral pool". wikipedia.orgnih.gov

Chiral Auxiliary-Guided Synthesis:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.gov

For the synthesis of chiral heptanols, a common approach involves the use of chiral oxazolidinones, as popularized by Evans. nih.govwikipedia.org For instance, a carboxylic acid can be converted to a chiral N-acyloxazolidinone. The α-proton of this derivative can then be selectively removed and the resulting enolate can react with an electrophile, with the bulky substituent on the oxazolidinone directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral alcohol.

Another notable example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation and subsequent alkylation occur with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine backbone. wikipedia.org Cleavage of the amide then yields the chiral product. Cyclic sulfoxides have also been employed as effective chiral auxiliaries in the asymmetric synthesis of various alcohols, including diols derived from heptanols. researchgate.net

Chiral Pool Synthesis:

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org This strategy is particularly effective when the target molecule shares structural features with a readily available natural product. wikipedia.org

For example, the synthesis of specific stereoisomers of methyl-substituted heptanols, which are components of insect pheromones, has been achieved using a chiral pool approach starting from carbohydrates. acs.org This method leverages the pre-existing stereocenters in the starting material to build the target molecule, often reducing the number of synthetic steps and avoiding the need for chiral resolutions or asymmetric catalysts. wikipedia.org

| Strategy | Description | Key Features | Example Application |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective transformations. wikipedia.org | High stereocontrol, auxiliary can often be recycled. wikipedia.org | Use of Evans' oxazolidinones or pseudoephedrine amides for asymmetric alkylation. nih.govwikipedia.org |

| Chiral Pool | Utilization of naturally occurring enantiopure starting materials. wikipedia.org | Economical, leverages existing stereocenters. wikipedia.org | Synthesis of insect pheromones like (3S,4S)-4-methyl-3-heptanol from carbohydrates. acs.org |

Dynamic Kinetic Resolution and Chemoenzymatic Transformations

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture into a single enantiomer of a product in 100% yield. mdpi.com This is a significant improvement over traditional kinetic resolution, which has a maximum yield of 50%. mdpi.com DKR combines the enantioselective reaction of one enantiomer with the in-situ racemization of the unreacted enantiomer. chinesechemsoc.org Chemoenzymatic approaches, which integrate enzymatic and chemical catalysts, are frequently employed for DKR of alcohols. nih.govmdpi.com

In the context of heptanols and other branched alcohols, DKR is particularly valuable. For instance, a racemic secondary alcohol can be acylated by a lipase (B570770), which selectively acts on one enantiomer. Simultaneously, a metal catalyst, such as a ruthenium complex, racemizes the remaining, slower-reacting alcohol enantiomer. mdpi.com This allows for the continuous conversion of the racemate into a single enantiomer of the acylated product.

Recent advancements have extended DKR to the more challenging tertiary alcohols, which are sterically hindered and prone to side reactions. rsc.org A biphasic system using a lipase in an oil phase and a strong Brønsted acid for racemization in an aqueous phase has been developed, enabling the DKR of tertiary alcohols to produce esters with high enantiomeric excess. rsc.org

Chemoenzymatic synthesis is a broader field that combines the high selectivity of enzymes with the versatility of chemical synthesis. nih.govmdpi.com This strategy has been successfully applied to the synthesis of various pheromones, such as (S)-2-methyl-4-octanol, through the asymmetric reduction of a ketone using Saccharomyces cerevisiae (baker's yeast) as a key step. researchgate.net Similarly, new 3-azabicyclo[3.2.0]heptane derivatives have been synthesized and then resolved using lipase B from Candida antarctica (Novozym 435). nih.gov

| Technique | Description | Key Advantage | Example Application |

| Dynamic Kinetic Resolution (DKR) | Combines enantioselective reaction with in-situ racemization of the substrate. chinesechemsoc.org | Theoretical 100% yield of a single enantiomer. mdpi.com | Lipase-catalyzed acylation of a secondary alcohol with concurrent ruthenium-catalyzed racemization. mdpi.com |

| Chemoenzymatic Synthesis | Integration of enzymatic and chemical catalytic steps. nih.gov | High selectivity and efficiency. mdpi.com | Asymmetric reduction of a ketone with baker's yeast to produce a chiral alcohol. researchgate.net |

Convergent and Divergent Synthetic Strategies for Branched Alcohols

The construction of complex molecules like branched alcohols often benefits from strategic planning of the synthetic route. Convergent and divergent syntheses represent two powerful approaches to this end.

Convergent Synthesis:

Divergent Synthesis:

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. This strategy is particularly useful for creating a library of related compounds for screening purposes. For the synthesis of branched alcohols, a divergent approach could involve the reaction of a single starting material under different conditions to produce a range of structurally diverse alcohols. For instance, the ring-opening of 1,2-(gem-dibromo)cyclopropyl carbohydrates can lead to either 2-C-(bromomethylene)pyranosides or 2-bromooxepines depending on the reagents used, which can then be further functionalized into different branched structures. uq.edu.au Another example is the copper-catalyzed hydroxymethylation of alkynes with formic acid, where tuning the reaction conditions allows for the chemodivergent synthesis of either allylic alcohols or β-branched alkyl alcohols. acs.org

| Strategy | Description | Key Advantage | Example |

| Convergent | Separate synthesis of fragments followed by late-stage coupling. uniurb.it | Higher overall yield for complex molecules. uniurb.it | Coupling of two different aldehydes with methylenetriphenylphosphorane (B3051586) to form an allylic alcohol. rsc.org |

| Divergent | A common intermediate is transformed into a variety of products. | Efficient for generating libraries of related compounds. | Selective synthesis of either allylic or β-branched alkyl alcohols from the same alkyne starting material by changing reaction conditions. acs.org |

Advanced Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group of this compound, being tertiary, exhibits distinct reactivity that allows for a range of functional group interconversions.

The oxidation of tertiary alcohols is challenging because it requires the cleavage of a carbon-carbon bond, as there is no hydrogen atom on the carbon bearing the hydroxyl group. nih.govjackwestin.com However, under specific conditions, selective oxidation is possible.

Photocatalysis on a titanium dioxide (TiO2) surface has been shown to oxidize tertiary alcohols through a disproportionation reaction, yielding a ketone and an alkane. nih.gov This process involves the cleavage of a C-C bond alpha to the hydroxyl group. nih.gov Another method employs a synergistic catalytic system of ammonium (B1175870) cerium(IV) nitrate (B79036) and trifluoroacetic acid with oxygen to selectively oxidize tertiary alcohols to ketones. consensus.app The development of green and cost-effective protocols for the selective oxidation of alcohols is an active area of research, with catalysts like supported gold nanoparticles and N-doped graphene-like carbons showing promise. rsc.orgrsc.org

| Reagent/System | Product | Key Features |

| Photocatalysis (TiO2) | Ketone and Alkane | C-C bond cleavage, disproportionation reaction. nih.gov |

| (NH4)2Ce(NO3)6 / Trifluoroacetic Acid / O2 | Ketone | Synergistic catalysis, environmentally friendly potential. consensus.app |

| Supported Gold Nanoparticles | Aldehydes, Ketones, Acids | High efficiency, support-dependent selectivity. rsc.org |

| N-doped Graphene-like Carbon / PMS | Aldehydes or Ketones | Metal-free, high conversion and selectivity under mild conditions. rsc.org |

While the hydroxyl group of an alcohol is not directly reduced, it can be converted into a better leaving group to facilitate a reduction reaction. More commonly, the focus is on the controlled reduction of other functional groups to yield alcohols. For instance, tertiary amides can be reduced to the corresponding alcohols, aldehydes, or amines using dialkylboranes and aminoborohydride reagents, with the outcome depending on the steric properties of the reagents and substrate. acs.orgacs.orgnih.gov Lithium dimethylaminoborohydride, for example, can reduce unhindered tertiary amides to alcohols. acs.org The choice of reducing agent is critical for controlling the reaction pathway. numberanalytics.com

The hydroxyl group of a tertiary alcohol like this compound is a poor leaving group. jackwestin.com To undergo nucleophilic substitution, it must first be protonated by a strong acid to form a good leaving group (water). ysu.edu The reaction then typically proceeds through an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate. ysu.edulibretexts.org This carbocation then reacts with a nucleophile.

Recent research has focused on achieving stereospecific nucleophilic substitution at tertiary centers, which is challenging due to the tendency of carbocation intermediates to racemize. rsc.org One strategy involves the use of iron catalysis to convert enantioenriched tertiary alcohols to other functional groups with complete inversion of configuration, proceeding through tight ion pairs that prevent racemization. rsc.org Another approach utilizes the formation of a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate from homoallylic tertiary alcohols to achieve stereoretentive nucleophilic substitution. acs.org

The hydroxyl group can also be converted into other derivatives. For example, reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base converts the alcohol into a sulfonate ester (tosylate). jackwestin.com Tosylates are excellent leaving groups and can readily participate in substitution and elimination reactions. jackwestin.com

Principles of Stereoisomerism in this compound (Focus on C3 and C4 Chiral Centers)

This compound possesses two chiral centers at the C3 and C4 positions. utexas.edu A carbon atom is considered a chiral center when it is bonded to four different groups. gcms.cz The presence of "n" chiral centers in a molecule can lead to a maximum of 2n stereoisomers. sydney.edu.au Therefore, for this compound, with its two chiral centers, a total of four possible stereoisomers exist. chegg.com

These stereoisomers are categorized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. sydney.edu.au The pairs are (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). The relationship between any two stereoisomers that are not mirror images is defined as diastereomeric. Diastereomers have different physical and chemical properties, which allows for their separation using various chromatographic techniques. researchgate.net

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

This table outlines the four possible stereoisomers of this compound based on the R/S configuration at the C3 and C4 chiral centers and their enantiomeric relationships.

Advanced Chromatographic Techniques for Stereoisomer Separation

The separation of the stereoisomers of this compound is crucial for their individual characterization and for understanding their specific properties. Advanced chromatographic techniques are indispensable tools for achieving this separation.

Chiral Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers and diastereomers. acs.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, consequently, their separation. gcms.cz Cyclodextrin-based CSPs are commonly employed for the separation of chiral alcohols. psu.edu The efficiency of the separation is often influenced by the GC oven temperature, with lower temperatures generally leading to better resolution. gcms.cz For instance, the separation of various chiral alcohols has been successfully achieved using a CP Chirasil-DEX CB column. nih.gov The derivatization of the alcohol to its acetate (B1210297) ester can sometimes improve the separation factor (α), a measure of the separation between two peaks. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another cornerstone technique for the separation of stereoisomers. researchgate.netacs.org Similar to chiral GC, the separation is based on the differential interaction of the stereoisomers with the CSP. researchgate.net Pirkle-type columns are a well-known class of CSPs used in HPLC, and they are compatible with a variety of mobile phases, most commonly normal-phase eluents like hexane/ethanol mixtures. obrnutafaza.hr An advantage of Pirkle columns is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which is beneficial for the analysis of enantiomeric purity. obrnutafaza.hr Diastereomers, due to their differing physical properties, can often be separated on standard, non-chiral stationary phases like silica (B1680970) gel. nih.gov

Spectroscopic Methods for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for determining the three-dimensional structure of molecules, including the relative and absolute configuration of chiral centers. researchgate.net Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. bdu.ac.in

For diastereomers, distinct differences in chemical shifts and coupling constants are expected in their NMR spectra due to the different spatial arrangement of the atoms. chegg.com Enantiomers, however, have identical NMR spectra in an achiral solvent. To distinguish between enantiomers, a chiral shift reagent or a chiral solvent can be used to induce a chemical shift difference. bhu.ac.in

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of atoms, which is crucial for determining stereochemistry and conformational preferences. bhu.ac.in Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts for different stereoisomers, and by comparing these with experimental data, the correct structure can be assigned. researchgate.netnih.gov

Mass Spectrometry (MS) for Structural Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. nih.gov While MS itself is not inherently a chiral technique, it is a powerful tool for confirming the structure of a compound. The molecular ion peak confirms the molecular formula (C9H20O for this compound). nih.gov

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For alcohols, a common fragmentation is the loss of a water molecule (M-18). libretexts.org Other significant fragment ions can arise from the cleavage of carbon-carbon bonds adjacent to the oxygen-bearing carbon. libretexts.org For example, in the mass spectrum of a related compound, 2,6-dimethyl-4-heptanol, prominent peaks are observed at m/z values corresponding to specific fragment ions, which helps in its structural elucidation. vaia.comscribd.com Analysis of these fragmentation pathways can help to confirm the connectivity of the atoms in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound, providing direct evidence for the presence of key functional groups and offering a method for assessing sample purity. As a tertiary alcohol, its IR spectrum is distinguished by characteristic absorption bands that confirm its molecular structure.

The most prominent feature in the IR spectrum of this compound is the hydroxyl (O-H) stretching vibration. This typically appears as a strong, broad band in the region of 3200–3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. However, compared to linear alcohols, the O-H stretching band in branched tertiary alcohols like this compound can be narrower. researchgate.net This is attributed to steric hindrance from the bulky alkyl groups surrounding the hydroxyl group, which leads to a less extensive hydrogen-bonding network. researchgate.net In vapor phase IR or in very dilute solutions in non-polar solvents, a sharp, weaker band corresponding to the "free" non-hydrogen-bonded O-H stretch may be observed at higher frequencies, typically around 3600 cm⁻¹. researchgate.net

The carbon-oxygen (C-O) single bond stretch provides another key diagnostic peak. For tertiary alcohols, this absorption is typically strong and found in the range of 1100–1200 cm⁻¹. The precise position of this band can help distinguish it from primary and secondary alcohols, which exhibit C-O stretches at lower wavenumbers. The spectrum also displays various carbon-hydrogen (C-H) stretching and bending vibrations. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850–3000 cm⁻¹ region. wpmucdn.com

Purity assessment using IR spectroscopy involves scanning for the presence of unexpected absorption bands that would indicate contaminants. For instance, a sharp, strong absorption band in the region of 1700–1725 cm⁻¹ would suggest the presence of a carbonyl (C=O) compound, such as a ketone impurity from an incomplete reduction during synthesis. wpmucdn.com The absence of such signals, coupled with the characteristic bands for a tertiary alcohol, provides strong evidence of the sample's purity. While IR is effective for detecting functionally different impurities, it may not distinguish between closely related stereoisomers, particularly enantiomers. chegg.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H | Stretching (Hydrogen-bonded) | ~3200–3600 | Strong, Broad | The primary indicator of an alcohol functional group. Broadness is due to hydrogen bonding. researchgate.net |

| C-H | Stretching (sp³) | ~2850–3000 | Strong to Medium | Corresponds to the methyl and propyl groups on the heptanol backbone. wpmucdn.com |

| C-O | Stretching | ~1100–1200 | Strong | The position is characteristic of a tertiary alcohol. |

| O-H | Bending | ~1330–1440 | Medium, Broad | Often overlaps with C-H bending vibrations. |

| C-H | Bending | ~1365–1470 | Medium to Weak | Includes scissoring and bending modes of CH₂ and CH₃ groups. |

Addressing Analytical Discrepancies and Cross-Validation in Structural Elucidation

The unambiguous structural elucidation of this compound requires a multi-technique approach to address potential analytical discrepancies and to cross-validate findings. While a single analytical method like IR spectroscopy can identify functional groups, it is insufficient to confirm the complete molecular structure, differentiate it from its isomers, or fully characterize its stereochemistry. chegg.comcdnsciencepub.com

Cross-validation involves the systematic comparison of data from complementary analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography. For tertiary alcohols, which lack a hydrogen atom on the carbinol carbon, certain analytical methods can present challenges. For example, they are resistant to oxidation and may show unique fragmentation patterns in MS. nih.gov

A common source of analytical discrepancy is the potential for misidentifying isomers. This compound (C₉H₂₀O) shares its molecular formula with numerous other compounds, including other dimethylheptanol isomers like 3,3-dimethyl-4-heptanol and 3,5-dimethyl-4-heptanol. nih.govchemeo.com

IR Spectroscopy can distinguish functional isomers (e.g., ketones from alcohols) but may show only subtle differences between positional isomers or diastereomers. chegg.com

¹H and ¹³C NMR Spectroscopy are essential for determining the carbon skeleton's connectivity. The chemical shifts, splitting patterns, and integration of signals in the NMR spectrum provide a detailed map of the molecule, allowing for clear differentiation between isomers like this compound and 3,3-dimethyl-4-heptanol. nih.gov

Mass Spectrometry (MS) confirms the molecular weight of the compound (144.25 g/mol ). nih.gov The fragmentation pattern can also offer structural clues, although the molecular ion peak for tertiary alcohols can sometimes be weak or absent in electron ionization (EI) MS. nih.gov Negative Chemical Ionization (NCI) can be a useful alternative, as it often yields a prominent (M-1)⁻ ion, confirming the molecular weight. nih.gov

Gas Chromatography (GC) , often coupled with MS (GC-MS), is crucial for separating isomers from a mixture before analysis, ensuring that the spectra obtained are from a pure compound. d-nb.info This is particularly important when synthesis routes might produce isomeric byproducts.

Cross-validation with standard reference databases, such as those provided by the National Institute of Standards and Technology (NIST), is a critical step. Comparing experimentally obtained spectra (IR, MS) with entries in these databases helps to confirm the identity of the compound and resolve ambiguities that may arise from instrumental variations or sample impurities. nih.gov When discrepancies arise between experimental data and database values, it may indicate the presence of an unexpected isomer, an impurity, or that the experimental conditions differ significantly from those used for the reference data. In such cases, further purification and re-analysis are necessary.

Table 2: Cross-Validation Techniques for the Elucidation of this compound

| Analytical Technique | Information Provided | Role in Cross-Validation | Potential Discrepancies Addressed |

|---|---|---|---|

| IR Spectroscopy | Functional group identity (e.g., -OH, C-O) | Confirms the presence of the alcohol group and overall sample purity from functional impurities. | Distinguishes from non-alcoholic isomers (e.g., ethers, ketones). wpmucdn.com |

| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework and connectivity. | Provides definitive structural confirmation of the carbon skeleton. Essential for isomer differentiation. | Resolves ambiguity between positional isomers (e.g., 3,4- vs 3,3-dimethylheptanol). nih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the elemental formula (C₉H₂₀O) and provides structural clues. nih.gov | Verifies molecular mass, ruling out compounds with different formulas. |

| Gas Chromatography (GC-MS) | Separation of volatile compounds and their individual mass spectra. | Ensures the analysis of a pure compound by separating it from isomers and impurities. | Incorrect structural assignment due to analysis of a mixture. |

| Reference Database Comparison | Standardized spectral data (IR, MS, NMR). | Validates experimental findings against established, peer-reviewed data. | Misinterpretation of spectra; confirms identity against a known standard. |

Mechanistic Investigations and Reactivity Profiles of 3,4 Dimethyl 4 Heptanol

Reaction Mechanisms Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 3,4-dimethyl-4-heptanol is a key determinant of its reactivity. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms and lacks a hydrogen atom. This structural feature significantly influences its reaction pathways.

One of the most characteristic reactions of tertiary alcohols is acid-catalyzed dehydration. libretexts.orglibretexts.org This reaction typically proceeds through a unimolecular elimination (E1) mechanism. The process is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water. chemguide.co.ukmasterorganicchemistry.comyoutube.com Subsequent departure of the water molecule results in the formation of a tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com This carbocation is relatively stable due to the electron-donating inductive effects of the surrounding alkyl groups. The final step involves the abstraction of a proton from an adjacent carbon by a weak base (e.g., water or the conjugate base of the acid) to form an alkene. libretexts.org

Given the structure of this compound, the initial formation of the 3,4-dimethylheptan-4-yl cation can lead to a mixture of alkene products, depending on which adjacent proton is removed. The major product is typically the most stable (most substituted) alkene, in accordance with Zaitsev's rule. youtube.com

In contrast to primary and secondary alcohols, tertiary alcohols are generally resistant to oxidation under standard conditions. royalsocietypublishing.org This is because they lack a hydrogen atom on the carbon atom attached to the hydroxyl group, which is necessary for the formation of a carbonyl group via common oxidation mechanisms. royalsocietypublishing.org

A summary of the expected products from the acid-catalyzed dehydration of this compound, without considering rearrangements, is presented in the table below.

| Product Name | Structure | Substitution Pattern | Expected Yield |

| 3,4-Dimethyl-3-heptene | CH₃CH₂CH=C(CH₃)CH(CH₃)CH₂CH₃ | Tetrasubstituted | Major |

| 4,5-Dimethyl-3-heptene | CH₃CH₂C(CH₃)=C(CH₃)CH₂CH₂CH₃ | Tetrasubstituted | Major |

| 3-Ethyl-4-methyl-3-hexene | CH₃CH₂C(CH₂CH₃)=C(CH₃)CH₂CH₃ | Tetrasubstituted | Minor |

Note: The expected yields are qualitative and based on the relative stability of the resulting alkenes.

Rearrangement Processes in Branched Alkyl Systems

The formation of a carbocation intermediate in reactions such as the E1 dehydration of this compound opens the possibility for molecular rearrangements. masterorganicchemistry.comlibretexts.org These rearrangements, often of the Wagner-Meerwein type, occur when a more stable carbocation can be formed through the 1,2-shift of a neighboring hydride ion (H⁻) or an alkyl group. libretexts.org The driving force for these rearrangements is the attainment of a more stable carbocationic species (tertiary > secondary > primary). libretexts.orglibretexts.org

In the case of the initially formed 3,4-dimethylheptan-4-yl cation (a tertiary carbocation), a 1,2-hydride shift from the adjacent carbon (C3) could potentially occur. However, this would lead to another tertiary carbocation, offering no significant stability advantage. More significant rearrangements could be anticipated if the initial carbocation were less stable.

While the initially formed carbocation is already tertiary, the complexity of the branched alkyl system allows for the possibility of alkyl shifts. For instance, a 1,2-methyl shift could potentially lead to a different tertiary carbocation, which upon deprotonation would yield a different set of isomeric alkenes. The likelihood and extent of such rearrangements depend on the specific reaction conditions, such as temperature and the nature of the acid catalyst.

The table below illustrates a potential rearrangement pathway for the 3,4-dimethylheptan-4-yl cation and the subsequent deprotonation products.

| Rearrangement Type | Intermediate Carbocation | Resulting Alkene(s) |

| 1,2-Hydride Shift (C3 to C4) | 3,4-Dimethylheptan-3-yl cation (tertiary) | 3,4-Dimethyl-3-heptene, 3,4-Dimethyl-2-heptene |

| 1,2-Methyl Shift (from C3 to C4) | 3,3-Dimethylheptan-4-yl cation (tertiary) | 3,3-Dimethyl-4-heptene, 3,3-Dimethyl-3-heptene |

Note: The feasibility of these rearrangements and the distribution of products would require experimental verification.

Mechanistic Studies of Catalytic Reactions Involving this compound

Mechanistic studies of catalytic reactions involving this compound are primarily focused on transformations of the hydroxyl group. Given its tertiary nature, catalytic dehydration is a prominent reaction.

Catalytic Dehydration:

Various solid-acid catalysts can be employed for the dehydration of alcohols, offering advantages in terms of separation and reusability over homogeneous acid catalysts. For tertiary alcohols, catalysts like γ-alumina (Al₂O₃) are effective. The mechanism on such surfaces is thought to involve the adsorption of the alcohol onto an acidic site, followed by the elimination of water. epa.gov The reaction temperature is a critical parameter, with lower temperatures favoring ether formation and higher temperatures promoting alkene formation. uw.edu.pl For a sterically hindered tertiary alcohol like this compound, unimolecular dehydration to form alkenes is the expected dominant pathway. The stability of the carbocation-like transition state is a key factor in determining the reaction rate. epa.gov

Catalytic Oxidation:

While traditionally considered resistant to oxidation, recent advances in catalysis have developed methods for the oxidation of even sterically hindered tertiary alcohols. For instance, catalytic systems based on stable nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) have shown high activity for the oxidation of a wide range of alcohols, including those that are sterically hindered. jst.go.jporganic-chemistry.orgnih.gov The mechanism of these oxidations generally involves the formation of a more potent oxidizing species from the nitroxyl radical, which can then react with the alcohol.

Another approach involves photocatalysis, where tertiary alcohols have been shown to undergo novel reactions on surfaces like titanium dioxide (TiO₂). These reactions can lead to C-C bond cleavage, resulting in the formation of a ketone and an alkane. uw.edu.pl The presence of a co-catalyst, such as platinum, can enhance the reaction rate and open up new reaction pathways.

The following table summarizes potential catalytic reactions involving this compound and the general mechanistic insights.

| Reaction Type | Catalyst | General Mechanism | Expected Products |

| Dehydration | γ-Al₂O₃ | Surface-catalyzed elimination via carbocation-like transition state | Mixture of isomeric nonenes |

| Oxidation | AZADO/co-oxidant | Nitroxyl radical-mediated oxidation | Ketone (via C-C cleavage) |

| Photocatalytic Oxidation | TiO₂/UV light | Surface-mediated radical reactions | 4-Heptanone and ethane |

Computational Chemistry and Molecular Modeling of 3,4 Dimethyl 4 Heptanol

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like 3,4-Dimethyl-4-heptanol, with multiple rotatable single bonds, exploring its potential energy surface (PES) is crucial to identify the most stable, low-energy conformations that dictate its physical and chemical behavior. wikipedia.org The PES is a multidimensional map that relates the molecule's energy to its geometry.

The exploration of the conformational space of this compound can be initiated using two primary computational approaches: molecular mechanics (MM) with force fields and quantum chemical (QC) methods.

Force Field Methods: These methods are computationally efficient and rely on classical physics to calculate the potential energy of a molecule. nih.gov The energy is determined by a set of parameters, known as a force field, that describes interactions like bond stretching, angle bending, torsional strain (rotation around bonds), and non-bonded van der Waals and electrostatic interactions. nih.gov For alcohols, several well-established force fields are available, including:

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Widely used for organic liquids and biomolecules, with specific parameter sets for alcohols that have been refined over time to better reproduce experimental data like density and heat of vaporization. researchgate.netresearchgate.netacs.org

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Often used for biomolecules, but its general force field (CGenFF) is applicable to drug-like molecules and other small organic compounds. nih.gov

GROMOS (Groningen Molecular Simulation): Another force field commonly used for biomolecular simulation, which includes parameters for various solvents like alcohols. researchgate.net

A force field-based conformational search would identify numerous possible conformers of this compound. The resulting low-energy structures would then typically be subjected to more accurate calculations.

Quantum Chemical Methods: QC methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing a more accurate but computationally expensive energy calculation. nih.govacs.org Density Functional Theory (DFT) is a popular QC method that offers a good balance between accuracy and computational cost for molecules of this size. nrel.gov These methods are used to refine the geometries and energies of the conformers initially identified by force fields. A comparison of relative energies calculated by different methods for hypothetical conformers is shown in Table 1.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers This table presents hypothetical data to illustrate the expected outcomes of a computational study. The values are representative of typical energy differences found in similar aliphatic alcohols.

| Conformer | Dihedral Angle (°) (C2-C3-C4-C5) | Relative Energy (kcal/mol) (Force Field - OPLS-AA) | Relative Energy (kcal/mol) (Quantum Chemical - DFT) |

|---|---|---|---|

| Anti | 180 | 0.00 | 0.00 |

| Gauche 1 | 60 | 0.85 | 0.95 |

| Gauche 2 | -60 | 0.85 | 0.95 |

| Eclipsed 1 | 0 | 4.50 | 5.10 |

| Eclipsed 2 | 120 | 3.80 | 4.20 |

Due to the large number of rotatable bonds, a systematic search of all possible conformations of this compound is computationally prohibitive. nih.gov Therefore, efficient search algorithms are employed to explore the potential energy surface and locate low-energy minima.

Common algorithms include Monte Carlo methods, genetic algorithms, and systematic searches. researchgate.netresearchgate.net A more recent and advanced approach is the Method for the Incremental Construction and Exploration of the Potential Energy Surface (MICE-PES) . This algorithm builds the molecule incrementally from smaller, analogous fragments. wgtn.ac.nz By performing high-level quantum chemical calculations on these smaller fragments first, it efficiently maps out the conformational space of the larger molecule, avoiding the limitations of less accurate, general-purpose force fields. wgtn.ac.nz Although MICE-PES has been validated on complex natural products, its application to a molecule like this compound would involve systematically building up the carbon backbone and exploring the rotational landscape at each step to accurately predict the most stable conformers. wgtn.ac.nz

Prediction of Spectroscopic Parameters and Structural Properties

Quantum chemical calculations, particularly DFT, are powerful tools for predicting spectroscopic parameters that can be directly compared with experimental data for structure verification.

For this compound, DFT calculations can predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the NMR spectrum. nih.govnih.gov These predictions have become highly accurate and are invaluable for assigning peaks in experimental spectra, especially for complex structures with many similar chemical environments. figshare.com

Vibrational Frequencies: Calculation of the vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This is useful for identifying characteristic functional group vibrations, such as the O-H stretch of the alcohol.

Structural Properties: The calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformer.

Table 2: Predicted vs. Experimental Spectroscopic and Structural Data (Illustrative) This table contains hypothetical predicted data for this compound, alongside typical experimental values for tertiary alcohols, to demonstrate the utility of computational prediction.

| Parameter | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|

| ¹³C NMR Shift (C4-OH) | 73.5 ppm | 70-75 ppm |

| ¹H NMR Shift (OH) | 1.5 ppm | 1-5 ppm (variable) |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| C-O Bond Length | 1.44 Å | 1.43-1.45 Å |

| C-O-H Bond Angle | 108.5° | 108-110° |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies stable states, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govresearchgate.net

For this compound, an MD simulation, typically using a force field like OPLS-AA or CHARMM, could be used to study:

Solvent Interactions: Simulating the molecule in a solvent like water or a nonpolar solvent would reveal details about hydrogen bonding between the hydroxyl group and solvent molecules, as well as the hydrophobic interactions of the alkyl chains. nih.govresearchgate.net

Bulk Properties: By simulating a system containing many molecules of this compound, one can predict bulk properties such as density, viscosity, and the self-diffusion coefficient. researchgate.net

Intramolecular Motion: MD simulations show how the molecule transitions between different conformations, providing insight into the flexibility of the carbon chains and the rotational freedom around its single bonds. tohoku.ac.jpnih.gov

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations provide fundamental information about the electronic properties of this compound, which is key to understanding its reactivity. nih.govnrel.gov

Key properties that can be calculated include:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Electrostatic Potential (ESP) Map: An ESP map shows the distribution of charge across the molecule. For this compound, this would highlight the electronegative character of the oxygen atom, making it a site for electrophilic attack (e.g., protonation).

Atomic Charges: Calculating the partial charge on each atom quantifies the charge distribution.

Reactivity Descriptors: Based on these properties, reactivity indices can be calculated to predict how the molecule will behave in chemical reactions. As a tertiary alcohol, the carbon atom attached to the hydroxyl group (C4) is expected to form a relatively stable tertiary carbocation upon protonation and loss of water. stackexchange.comaskiitians.comjackwestin.com Quantum calculations can determine the stability of this carbocation intermediate, explaining the molecule's propensity to undergo SN1-type reactions. stackexchange.comjackwestin.com

Table 3: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data derived from a typical DFT calculation on a tertiary alcohol.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons available to donate. |

| LUMO Energy | +1.2 eV | Energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability. |

| Mulliken Charge on Oxygen | -0.75 e | Confirms the high electron density on the oxygen atom. |

| Mulliken Charge on C4 | +0.28 e | Indicates the electrophilic nature of the carbon attached to the oxygen. |

Synthetic Utility and Research Applications of 3,4 Dimethyl 4 Heptanol As a Chemical Building Block

Role as an Intermediate in Complex Organic Synthesis

Currently, publicly available scientific literature does not extensively detail the role of 3,4-dimethyl-4-heptanol as a key intermediate in complex organic syntheses. While tertiary alcohols, in general, are fundamental building blocks in organic chemistry, specific, high-yield, and widely adopted synthetic routes employing this compound are not prominently documented in peer-reviewed journals. Its structural complexity, featuring two chiral centers, suggests potential for stereoselective reactions; however, detailed studies on its application as a chiral precursor in multi-step syntheses are not readily found.

The synthesis of this compound itself can be achieved through standard organometallic reactions, such as the Grignard reaction between a propyl magnesium halide and 3-methyl-4-heptanone, or by reacting an appropriate organolithium reagent with a suitable ketone. The presence of two methyl groups on adjacent carbons (C3 and C4) could sterically hinder certain transformations at the hydroxyl group or adjacent positions, potentially limiting its utility in some synthetic strategies without the development of specialized catalysts or reaction conditions.

Further research is required to fully elucidate the potential of this compound as a versatile intermediate. Investigations into its dehydration, oxidation, and substitution reactions could reveal pathways to novel and synthetically useful molecules. The table below outlines some potential, though not yet extensively documented, transformations.

| Reaction Type | Potential Product Class | Potential Reagents |

| Dehydration | Alkenes (e.g., 3,4-dimethyl-3-heptene) | H₂SO₄, TsOH |

| Oxidation (C-H activation) | Functionalized heptanols | Specific oxidizing agents |

| Substitution (of -OH) | Alkyl halides, ethers, esters | HX, Williamson ether synthesis reagents, Acyl chlorides |

Precursor in the Construction of Natural Products and Bioactive Molecule Analogues

There is a notable absence of published research demonstrating the use of this compound as a direct precursor in the total synthesis of natural products or the construction of bioactive molecule analogues. While structurally similar motifs, such as branched alkyl chains and tertiary alcohols, are present in various natural products, the specific this compound skeleton has not been identified as a key building block in prominent synthetic routes described in the literature.

The potential for this compound to serve in this capacity would hinge on its strategic incorporation into a larger molecular framework. Its two stereocenters could, in principle, be utilized to set the stereochemistry of a target molecule. However, without established methods for its enantioselective synthesis and subsequent diastereoselective reactions, its application in the synthesis of stereochemically complex natural products remains theoretical.

Future research could explore the enzymatic resolution of racemic this compound to provide enantiopure starting materials. These chiral building blocks could then be evaluated as precursors for the synthesis of novel analogues of existing bioactive molecules, where the specific stereochemistry and substitution pattern of the heptanol (B41253) derivative might influence biological activity.

Applications in Catalysis: Chiral Hydrogen Donor and Ligand Development

The application of this compound in the field of catalysis, either as a chiral hydrogen donor or as a scaffold for ligand development, is not well-documented in the scientific literature. Chiral alcohols are known to participate in asymmetric catalysis, particularly in transfer hydrogenation reactions. However, the efficacy of an alcohol as a chiral hydrogen donor is highly dependent on its structure, and there are no specific reports highlighting the utility of this compound in this context. The steric bulk around the hydroxyl group might influence its ability to coordinate effectively with a metal center and participate in the hydrogen transfer step.

Similarly, while alcohols are common starting materials for the synthesis of chiral ligands, there is no readily available research describing the conversion of this compound into ligands for asymmetric catalysis. The development of such ligands would require functionalization of the heptanol backbone, for example, by introducing coordinating groups such as phosphines, amines, or other heteroatoms. The stereochemical outcome of reactions catalyzed by such ligands would be influenced by the inherent chirality of the this compound scaffold.

The table below summarizes the hypothetical potential for this compound in catalysis, which remains to be experimentally validated.

| Catalytic Application | Potential Role of this compound | Required Modifications/Research |

| Chiral Hydrogen Donor | Transfer of a hydride in asymmetric reductions. | Evaluation in transfer hydrogenation reactions with various catalysts and substrates. |

| Chiral Ligand Synthesis | As a chiral backbone for phosphine, amine, or N-heterocyclic carbene ligands. | Development of synthetic routes to functionalize the heptanol structure with coordinating moieties. |

Development of Novel Molecular Architectures from this compound Derivatives

The use of this compound and its derivatives to create novel molecular architectures is an area that appears to be largely unexplored in the current body of scientific literature. The unique substitution pattern and inherent chirality of this alcohol could potentially be leveraged to construct interesting and complex three-dimensional structures.

For instance, derivatives of this compound could be explored as monomers for polymerization, leading to new chiral polymers with potentially unique material properties. The tertiary alcohol moiety could also serve as a starting point for the synthesis of strained ring systems or as a bulky protecting group with specific stereochemical features.

The development of such novel architectures would first require a thorough investigation of the fundamental reactivity of this compound and the synthesis of a range of its derivatives. These derivatives could then be subjected to various synthetic transformations, such as ring-closing metathesis, cycloaddition reactions, or self-assembly studies, to explore the formation of new and complex molecular structures. Without foundational research in these areas, the potential of this compound in the development of novel molecular architectures remains speculative.

Perspectives and Future Research Directions in 3,4 Dimethyl 4 Heptanol Chemistry

Emerging Methodologies in Stereocontrolled Alcohol Synthesis

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function, making stereocontrolled synthesis a paramount goal. For a molecule like 3,4-dimethyl-4-heptanol, which has two stereocenters, achieving control over its stereochemistry is a formidable task. The development of new catalytic asymmetric methods for C-C bond formation is a major focus of current research. nih.gov

Recent advancements have moved beyond classical approaches, such as Grignard reactions with ketone precursors, which often require chiral auxiliaries or stoichiometric chiral reagents. masterorganicchemistry.compearson.com Modern strategies increasingly rely on catalytic asymmetric reactions that can generate stereocenters with high efficiency and selectivity. nih.gov Nickel-catalyzed reactions, for example, have shown great promise in constructing quaternary carbon centers through processes like desymmetric reductive cyclization and enantioselective functionalization of carbonyl compounds. researchgate.net These methods could potentially be adapted for the synthesis of this compound by carefully designing the appropriate ketone and nucleophile precursors.

Another promising frontier is the use of biocatalysis. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes have been explored for asymmetric carboligation reactions to form tertiary alcohols. researchgate.net Multi-enzymatic, one-pot procedures have been successfully used to create the four stereoisomers of the related compound 4-methylheptan-3-ol, demonstrating the power of combining ene-reductases and alcohol dehydrogenases to control stereochemistry sequentially. nih.gov This enzymatic approach offers a highly efficient and environmentally benign route that could be explored for the synthesis of this compound stereoisomers.

Dynamic kinetic resolution (DKR) is also emerging as a powerful tool. This process involves the concurrent use of a lipase (B570770) with a catalyst, such as an oxovanadium complex, to resolve a racemic mixture of a tertiary alcohol, providing access to enantiomerically pure forms. researchgate.net The application of DKR could be a key strategy for separating stereoisomers of this compound or its synthetic intermediates.

Table 1: Comparison of Stereocontrolled Synthesis Methodologies

| Methodology | Principle | Potential Application for this compound | Key Advantages |

| Asymmetric Catalysis (e.g., Nickel-catalyzed) | Uses a chiral catalyst to guide the formation of a specific stereoisomer from prochiral precursors. researchgate.net | Enantioselective addition of a propyl or ethyl Grignard reagent to a corresponding ketone precursor (e.g., 3-methyl-4-heptanone). | High enantioselectivity, broad substrate scope, catalytic nature reduces waste. researchgate.net |

| Biocatalysis (Multi-enzyme systems) | Employs enzymes like ene-reductases and alcohol dehydrogenases in a sequence to create multiple stereocenters with high fidelity. nih.gov | A one-pot, two-step reduction of a suitable unsaturated ketone precursor to generate specific stereoisomers. | High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). nih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to convert a racemic mixture entirely into a single desired enantiomer. researchgate.net | Separation and enrichment of a specific stereoisomer from a synthesized racemic mixture of this compound. | High theoretical yield (up to 100%), access to enantiopure compounds from racemic mixtures. researchgate.net |

Integration of Advanced Analytical Techniques in Research

The synthesis of specific stereoisomers of this compound is only half the battle; verifying the outcome requires sophisticated analytical techniques capable of distinguishing between these closely related molecules. wikipedia.org As synthetic methods become more refined, the demand for powerful analytical tools to assess enantiomeric purity and absolute configuration grows. americanpharmaceuticalreview.com

Chiral chromatography is the cornerstone of enantioselective analysis. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC), when equipped with chiral stationary phases (CSPs), are the most widely used methods for separating and quantifying enantiomers. researchgate.netnih.gov For a relatively volatile compound like this compound, chiral GC would be a particularly effective technique, as demonstrated in the analysis of the structurally similar 4-methylheptan-3-ol. nih.gov The choice of CSP is critical, with polysaccharide, cyclodextrin, and glycopeptide-based columns being common options. wikipedia.org

Capillary electrophoresis (CE) has emerged as a powerful complementary technique, offering high separation efficiency, rapid analysis times, and minimal sample consumption. americanpharmaceuticalreview.comnih.gov The use of chiral selectors mixed into the electrophoresis buffer allows for the effective separation of enantiomers. acs.org

Mass spectrometry (MS) is another indispensable tool, especially when coupled with a separation technique like GC or HPLC. researchgate.netacs.org While MS itself typically cannot distinguish between enantiomers, its combination with chiral chromatography (e.g., GC-MS or LC-MS) provides both separation and sensitive detection, which is crucial for analyzing complex mixtures. researchgate.net Emerging MS methods, such as ion mobility-mass spectrometry (IM-MS), are being explored for their potential to directly detect enantiomers without prior separation. acs.org

Table 2: Advanced Analytical Techniques for Chiral Alcohols

| Technique | Principle of Separation/Detection | Relevance to this compound |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase as they pass through the column, leading to different retention times. wikipedia.org | Ideal for separating the volatile stereoisomers and determining enantiomeric excess (ee) and diastereomeric excess (de). |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase. americanpharmaceuticalreview.comnih.gov | Provides high-resolution separation for purity assessment and preparative isolation of individual stereoisomers. |

| Capillary Electrophoresis (CE) | Enantiomers migrate at different velocities through a capillary under an electric field due to interactions with a chiral selector in the buffer. nih.gov | Offers high efficiency and rapid analysis with very small sample volumes, complementing HPLC and GC. |

| Mass Spectrometry (MS) coupled with Chiral Separation | Combines the high selectivity of chiral chromatography with the high sensitivity and structural information provided by MS detection. researchgate.net | Enables confident identification and quantification of stereoisomers, even at trace levels in complex matrices. |

Challenges and Innovations in Complex Branched Alcohol Chemistry

The synthesis of highly branched or congested tertiary alcohols like this compound presents significant and persistent challenges in organic chemistry. nih.gov The primary obstacle is the steric hindrance around the target carbon atom. msu.edu This crowding makes it difficult for nucleophiles to approach the ketone precursor, slowing down the reaction and often requiring harsh conditions. msu.edu Furthermore, in molecules with adjacent stereocenters, controlling the diastereoselectivity is a major hurdle, as the existing stereocenter can influence the formation of the new one in unpredictable ways. chinesechemsoc.org

A key challenge is the construction of the all-carbon quaternary stereocenter at the C4 position. nih.gov Creating such centers is complicated by the steric repulsion between the four carbon substituents. nih.gov The diminished reactivity of the ketone precursors and the difficulty in differentiating the two faces of the molecule make enantioselective synthesis particularly challenging. rsc.orgmsu.edu

Despite these difficulties, significant innovations are paving the way for the synthesis of these complex structures. One major area of innovation is in catalyst and ligand design. For instance, novel chiral tridentate diamine/phenol ligands have been developed for copper-catalyzed asymmetric Grignard additions to ketones, enabling the creation of chiral tertiary alcohols with high enantioselectivity. researchgate.netnih.gov Similarly, new flexible chiral catalysts are being designed to overcome the steric influence of substituents on racemic ketone substrates, allowing for effective kinetic resolution. chinesechemsoc.org

Another innovative approach involves unique reaction pathways that circumvent traditional ketone additions. For example, a method involving the chinesechemsoc.orgchinesechemsoc.org radical deconstruction of Breslow intermediates has been reported for forming particularly hindered tertiary alcohols. nih.govresearchgate.net This type of sigmatropic rearrangement rapidly generates molecular complexity and could offer a novel route to the core structure of this compound. nih.gov Research into the acid-catalyzed cyclization of silylated alkenols has also provided a stereocontrolled method for creating structures with vicinal quaternary and tertiary centers. core.ac.uk These cutting-edge methods highlight the ongoing effort to develop a robust toolbox for the synthesis of even the most challenging branched alcohols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dimethyl-4-heptanol, and how can reaction conditions be optimized?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes. For example, one-step synthesis strategies may involve alkylation of ketones or Grignard reactions with tailored precursors. Reaction plausibility thresholds (e.g., Min. plausibility = 0.01) and precursor scoring heuristics help prioritize routes . Experimental validation should include monitoring by gas chromatography (GC) or mass spectrometry (MS), referencing spectral libraries (e.g., NIST WebBook) for intermediate verification .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structure?

- Methodological Answer :

- NMR : Compare experimental H and C NMR shifts with computational predictions (e.g., using PubChem data). Key signals include methyl groups (~0.8–1.5 ppm) and hydroxyl protons (~1–5 ppm, depending on hydrogen bonding) .

- IR : Identify the O-H stretch (~3200–3600 cm) and C-O vibrations (~1050–1250 cm). Cross-reference with NIST IR spectra for branched alcohols to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and ensure proper ventilation. For respiratory protection, employ P95 (US) or P1 (EU) masks during prolonged exposure. In case of skin contact, wash with soap/water and consult medical guidelines for alcohol exposure . Note that acute toxicity data for this specific compound may be lacking; extrapolate from structurally similar alcohols (e.g., 2-heptanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For example, boiling points vary with pressure (e.g., 371.7 K at 0.10 bar vs. 452.65 K at 760 mmHg for analogous alcohols) . Use high-purity samples and differential scanning calorimetry (DSC) for precise phase-change data. Cross-validate with computational models (e.g., COSMO-RS) to predict thermodynamic properties .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects of the branched alkyl chain on reaction pathways. For example, assess the energy barrier for oxidation reactions at the hydroxyl group. Validate with experimental kinetic studies (e.g., Arrhenius plots) . Tools like Gaussian or ORCA are recommended for modeling .

Q. How can crystallography software (e.g., SHELX) determine the crystal structure of derivatives of this compound?

- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. For twinned crystals or low-resolution data, employ the TwinRotMat option in SHELXTL. Validate hydrogen bonding networks (e.g., O-H⋯O interactions) using Mercury visualization tools . Note that SHELX’s robustness for small molecules makes it preferable despite newer alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.